3,3-Difluoro-D-proline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1821782-74-4 |
|---|---|
Molecular Formula |
C5H7F2NO2 |
Molecular Weight |
151.11 g/mol |
IUPAC Name |
(2S)-3,3-difluoropyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)1-2-8-3(5)4(9)10/h3,8H,1-2H2,(H,9,10)/t3-/m0/s1 |
InChI Key |
AKYUQSFIIOIBHO-VKHMYHEASA-N |
SMILES |
C1CNC(C1(F)F)C(=O)O |
Isomeric SMILES |
C1CN[C@H](C1(F)F)C(=O)O |
Canonical SMILES |
C1CNC(C1(F)F)C(=O)O |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 3,3 Difluoro D Proline and Its Derivatives
Historical Development of Synthetic Routes to Fluorinated Prolines
The initial forays into the synthesis of fluorinated prolines laid the groundwork for the more refined methods that would follow. These early strategies often contended with challenges in controlling stereochemistry, leading to mixtures of isomers.
The first synthesis of a 4-fluoroproline (B1262513) was reported in 1965, marking a significant milestone in the field. acs.org Early synthetic routes to fluorinated prolines frequently relied on the fluorination of hydroxyproline (B1673980) derivatives. nih.govacs.orgnih.gov These initial methods, while groundbreaking, often resulted in racemic mixtures, meaning they produced both the D- and L-enantiomers without preference. One of the pioneering syntheses of racemic 3,3-difluoroglutamic acid, a related compound, utilized a proline derivative as a precursor, highlighting the versatility of the proline scaffold in fluorination chemistry. umich.edu
A significant early contribution to the synthesis of racemic 3,3-difluoroproline derivatives was described in 1993, starting from a masked 3-hydroxyprolinol. nih.gov This multi-step process involved the oxidation of the hydroxyl group to a ketone, followed by a key deoxofluorination step. nih.gov While effective in producing the desired difluorinated core, these early routes were often lengthy and utilized reagents that made scaling up difficult. nih.gov Another early pathway to racemic β,β-difluoroproline started from β,β-difluoro-α-keto-esters. nih.gov These foundational studies were crucial in demonstrating the feasibility of introducing two fluorine atoms onto the proline ring, paving the way for the development of more advanced, stereoselective methods.
Enantioselective and Stereocontrolled Synthesis of 3,3-Difluoro-D-proline
Achieving the specific D-configuration of 3,3-difluoroproline requires a high degree of stereocontrol. Modern synthetic chemistry has risen to this challenge through various elegant strategies that ensure the desired enantiomer is produced with high purity.
A powerful and direct approach to enantiomerically pure compounds is to start with a chiral precursor, a molecule that already possesses the desired stereochemistry. In the context of this compound synthesis, this often involves utilizing a derivative of D-proline or another chiral molecule that can be converted into the target compound.
While specific examples focusing solely on the synthesis of 3,3-difluoro-D -proline from chiral precursors are not extensively detailed in the provided results, the synthesis of other chiral fluorinated prolines from chiral starting materials is well-established. For instance, the synthesis of various fluorinated proline analogues often commences from commercially available and enantiomerically pure hydroxyprolines. nih.gov The synthesis of enantiopure 5-(R)- and 5-(S)-trifluoromethylproline, for example, has been achieved starting from L-pyroglutamic acid, demonstrating the principle of transferring chirality from a starting material to the final product. researchgate.net This "chiral pool" approach is a cornerstone of asymmetric synthesis.
Asymmetric induction involves the use of a chiral reagent or catalyst to influence the stereochemical outcome of a reaction, creating a preference for one enantiomer over the other. This has become an increasingly sophisticated and efficient way to synthesize chiral molecules.
Catalytic asymmetric synthesis is a particularly attractive strategy. For example, palladium-catalyzed asymmetric hydrogenation of α-fluorinated iminoesters has been developed for the enantioselective synthesis of fluoro α-amino acid derivatives. nih.govdicp.ac.cn While not directly applied to this compound in the provided information, these catalytic methods represent the forefront of asymmetric synthesis and hold potential for future applications. A biomimetic enantioselective nih.govuco.es-proton-shift reaction has also been reported for the synthesis of β,β-difluoro-α-amino acid derivatives, achieving high enantioselectivity through the use of a chiral catalyst. nih.gov
When a reaction creates a new chiral center in a molecule that already contains one, the resulting products are diastereomers. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation using standard laboratory techniques. vedantu.com This principle is often exploited in the synthesis of chiral compounds.
A common strategy involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. minia.edu.eg These salts can then be separated by methods like fractional crystallization due to their differing solubilities. vedantu.comminia.edu.eg This exact approach has been successfully employed in a multigram-scale synthesis of enantiopure 3,3-difluoroproline. nih.govuco.esnih.gov In this process, racemic N-Cbz-3,3-difluoroproline is treated with D-tyrosine hydrazide, leading to the crystallization of the corresponding diastereomeric salt. nih.gov After filtration and an acidic workup, enantiomerically pure (R)-3,3-difluoro-Cbz-proline (a precursor to this compound) is obtained in high yield and excellent enantiomeric excess. nih.gov The other enantiomer can be isolated from the mother liquor using L-tyrosine hydrazide. nih.gov
Besides crystallization, chromatographic methods such as column chromatography can also be used to separate diastereomers. vedantu.com In some synthetic routes, the diastereomers are formed as covalently bonded compounds, which can be separated by techniques like gas or liquid chromatography before the chiral auxiliary is cleaved to yield the desired enantiopure product. minia.edu.eg
| Separation Technique | Principle | Application in Fluoroproline Synthesis |
| Fractional Crystallization | Separation of diastereomeric salts based on differences in solubility. vedantu.comminia.edu.eg | Used in the resolution of racemic N-Cbz-3,3-difluoroproline using D- and L-tyrosine hydrazide. nih.govuco.esnih.gov |
| Chromatography | Separation based on differential partitioning between a stationary and a mobile phase. vedantu.com | Can be used to separate diastereomeric intermediates. minia.edu.eg |
Fluorination Reactions in the Synthesis of this compound
The introduction of fluorine atoms into the proline ring is the pivotal step in these syntheses. A variety of fluorinating reagents and methods have been developed, each with its own advantages and limitations.
The deoxofluorination of a ketone precursor is a key strategy for producing 3,3-difluoroproline. nih.govuco.esnih.gov One of the most commonly employed reagents for this transformation is (diethylamino)sulfur trifluoride (DAST). nih.govnih.govnih.gov In a notable synthesis, DAST was used to convert a racemic pyrrolidinone to the corresponding 3,3-difluoro derivative in good yield. nih.govuco.esnih.gov The reaction conditions can be optimized, for instance, by using an excess of DAST without a solvent, to improve the conversion and yield on a multigram scale. nih.gov
Other deoxyfluorination reagents have also been explored. For the synthesis of 3,4-difluoroprolines, nonafluorobutanesulfonyl fluoride (B91410) (NfF) in combination with tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT) proved effective for a direct bis-deoxyfluorination of a dihydroxyproline derivative. acs.org Electrophilic fluorinating agents, such as Selectfluor, are also utilized, particularly in the synthesis of other fluorinated proline isomers. nih.govnih.govresearchgate.net These reagents operate through a different mechanism, typically reacting with an enolate or enol ether intermediate. nih.gov Recent advancements also include the use of electrochemical methods for the fluorination of proline derivatives, offering a "reagent-less" approach to creating mono- and gem-difluorinated products. researchgate.net
| Fluorinating Reagent | Type | Application in Proline Synthesis |
| (Diethylamino)sulfur trifluoride (DAST) | Deoxofluorinating Agent | Conversion of a 3-keto group to a 3,3-difluoro group in the synthesis of 3,3-difluoroproline. nih.govnih.govnih.gov |
| Nonafluorobutanesulfonyl fluoride (NfF) | Deoxyfluorinating Agent | Used in combination with TBAT for the synthesis of 3,4-difluoroprolines. acs.org |
| Selectfluor | Electrophilic Fluorinating Agent | Employed in the synthesis of various fluorinated proline isomers via reaction with enolates. nih.govnih.govresearchgate.net |
| Electrochemical Fluorination | Method | "Reagent-less" approach to mono- and gem-difluorinated prolines. researchgate.net |
Nucleophilic Fluorination Methods (e.g., DAST-mediated Deoxofluorination)
A prominent method for synthesizing 3,3-difluoroproline derivatives is through nucleophilic fluorination, particularly deoxofluorination using reagents like (diethylamino)sulfur trifluoride (DAST). nih.govnih.gov This approach typically involves the reaction of a β-keto proline derivative to replace the carbonyl oxygen with two fluorine atoms.
One described synthesis starts from the commercially available ethyl N-Boc-3-oxopyrrolidine-2-carboxylate. nih.gov The key step is the deoxofluorination of the β-oxo group. nih.gov While the use of nucleophilic fluorinating agents like DAST on acyclic 3-keto esters often leads to undesirable side products, the fluorination of the cyclic α-amino β-keto ester proceeds cleanly. nih.gov An efficient route involves the deoxofluorination of the corresponding racemic pyrrolidinone with DAST, which can be performed on a multigram scale. nih.govnih.gov
Initial attempts using standard conditions with DAST resulted in incomplete conversion. nih.gov However, optimizing the reaction by using 3 equivalents of DAST without a solvent led to an 80% conversion of the starting ketone. nih.gov This method afforded the desired 3,3-difluoro ester in a 64% yield on a multigram scale (5-6 g). nih.gov A significant advantage of this pathway is that it requires minimal purification steps, with flash chromatography only necessary after the fluorination step. nih.gov
The general mechanism for deoxofluorination with DAST involves the initial reaction of the hydroxyl group of an alcohol substrate with the electrophilic DAST reagent. rsc.org This generates an activated alcohol intermediate and a fluoride ion, which then displaces the leaving group to form the alkyl fluoride. rsc.org In the context of β-amino alcohols, the reaction can be influenced by neighboring group participation. rsc.org
Other deoxofluorinating reagents that operate under similar principles include Deoxo-Fluor® and PyFluor. rsc.orgarkat-usa.org The choice of reagent can sometimes influence the reaction's outcome and stereoselectivity. rsc.org
Electrophilic Fluorination Strategies
Electrophilic fluorination presents an alternative strategy for the synthesis of fluorinated prolines. acs.orgmdpi.com This method utilizes reagents that deliver an electrophilic fluorine species to a nucleophilic substrate, such as an enolate or a silyl (B83357) enol ether. acs.org
One approach involves the regioselective conversion of a 4-ketoproline derivative to its corresponding silyl enol ether. acs.org This intermediate can then be subjected to electrophilic fluorination. acs.org Reagents commonly employed for this purpose include N-fluorobis(phenylsulfonimide) (NFSI) and Selectfluor®. mdpi.comresearchgate.net For instance, the electrophilic fluorinating reagent N-fluoro-bis(phenylsulfonimide) has been used to introduce a gem-difluoro moiety in the synthesis of other heterocyclic compounds. researchgate.net
In the synthesis of 3,4-difluoro-l-prolines, an electrophilic fluorination approach was investigated starting from a 3,4-dehydroproline derivative. acs.org This strategy was considered as an alternative to epoxide-based methods that yielded complex mixtures. acs.org
While not specific to this compound, palladium-catalyzed electrophilic ortho-fluorination of 2-arylbenzothiazoles using NFSI with L-proline as a promoter has been demonstrated, showcasing the utility of electrophilic fluorination in the presence of proline derivatives. beilstein-journals.org
Fluorination-Free Synthetic Pathways to Difluorinated Pyrrolidines
In addition to direct fluorination methods, fluorination-free pathways offer a valuable alternative for constructing the difluorinated pyrrolidine (B122466) ring system. These methods typically start from commercially available fluorinated building blocks.
A notable example is the synthesis of 3,3-difluoropyrrolidine (B39680) hydrochloride from 2-chloro-2,2-difluoroacetic acid. researchgate.net This seven-step synthesis proceeds through a three-step telescoped process to produce a crystalline intermediate, which is then converted to the target compound via reductive nitromethylation, catalytic hydrogenation/cyclization, and borane (B79455) reduction. researchgate.net
Another strategy involves a 1,3-dipolar cycloaddition reaction between an azomethine ylide and a gem-difluoroalkene. acs.orgnih.gov This concerted cycloaddition circumvents the formation of an unstable anionic intermediate that could lead to β-fluoride elimination, thus preserving the difluorinated structure. nih.gov This method has been successfully applied to synthesize 3,3-difluoropyrrolidines from styrenyl, α,β-unsaturated, and enol ether derived gem-difluoroalkenes. nih.gov
A practical and cost-effective synthesis of 3,3-difluoropyrrolidine has also been reported starting from 2,2-dichlorotrifluoro-1-iodoethane. researchgate.net The key steps in this process include a Claisen rearrangement followed by a Ru(VIII)-catalyzed oxidation to prepare 2,2-difluorosuccinic acid, and an efficient cyclization to form N-benzyl-3,3-difluoropyrrolidinone, which is subsequently reduced. researchgate.net
Gram-Scale and Scalable Synthesis Protocols
The development of gram-scale and scalable synthetic protocols is crucial for the practical application of this compound in medicinal chemistry and other fields. nih.govnih.gov Several research efforts have focused on optimizing existing methods to enable the production of larger quantities of this compound.
The practicality of a synthesis is often enhanced by minimizing the number of purification steps. In one reported gram-scale synthesis, purification by flash chromatography was only required after the key fluorination step, facilitating the production of gram quantities of the desired product. nih.gov
The table below summarizes a scalable synthesis of a 3,3-difluoroproline derivative.
| Step | Reactant | Reagent(s) | Product | Yield | Scale | Reference |
| Deoxofluorination | Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate | DAST (3 equiv., neat) | Ethyl N-Boc-3,3-difluoropyrrolidine-2-carboxylate | 64% | 5-6 g | nih.gov |
| Hydrolysis | Ethyl N-Boc-3,3-difluoropyrrolidine-2-carboxylate | 6N HCl (aq) | 3,3-Difluoroproline hydrochloride | - | - | nih.gov |
| Protection & Resolution | Racemic 3,3-difluoro-Cbz-proline | D- or L-tyrosine hydrazide | (R)- or (S)-3,3-difluoro-Cbz-proline | 80% | 70 g | nih.gov |
| Deprotection | (R)- or (S)-3,3-difluoro-Cbz-proline | Hydrogenation | (R)- or (S)-3,3-Difluoroproline | 99% | - | nih.gov |
Table 1: Summary of a scalable synthesis of 3,3-difluoroproline.
Optimization of Reaction Conditions for Industrial and Large-Scale Preparation
Optimizing reaction conditions is a critical aspect of transitioning a laboratory-scale synthesis to an industrial and large-scale preparation. acs.orgresearchgate.net For the synthesis of this compound, several key optimizations have been reported.
A significant optimization was the move from using DAST in a solvent to using it neat. nih.gov Initial experiments with up to six equivalents of the fluorinating agent in a solvent failed to drive the reaction to completion. nih.gov By using 3 equivalents of DAST without any solvent, an 80% conversion was achieved in a clean reaction, avoiding the by-products typically seen with acyclic β-ketoesters. nih.gov
Temperature control is also crucial. During the hydrolysis of the Boc protecting group and the ester, it was found that temperatures above 70°C led to significant degradation of the desired product, likely through β-elimination pathways. nih.gov The optimal condition was identified as using aqueous 6N HCl at 60°C for 5 hours. nih.gov
For syntheses involving cyclization steps, the choice of catalyst and reaction conditions plays a vital role. For instance, the cyclization of an α-diazo β-keto ester in the presence of Rh₂(OAc)₄ gave the corresponding β-ketoproline derivative in 91% yield. nih.gov
Synthesis of Key Precursors and Protected Forms of this compound
The synthesis of this compound relies on the availability of key precursors and suitably protected forms of the target molecule. nih.govsci-hub.se The choice of protecting groups is critical as it influences the reactivity and solubility of intermediates and facilitates purification.
A common precursor for DAST-mediated fluorination is a β-ketoproline derivative. nih.gov One such precursor, ethyl N-Boc-3-oxopyrrolidine-2-carboxylate, is commercially available. nih.gov For larger scale syntheses, an alternative route to a β-keto ester precursor was developed. This involved a Masamune-Claisen condensation between N-Cbz-glycine and N-Boc-L-aspartic acid β-tert-butyl ester, followed by diazo transfer and a rhodium-catalyzed cyclization. nih.gov
The use of protecting groups such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) is prevalent in these synthetic schemes. nih.govrsc.org The Boc group is typically removed under acidic conditions, while the Cbz group can be cleaved by hydrogenation. nih.gov
After the formation of racemic 3,3-difluoroproline, it is often protected, for example as the Cbz derivative, to enable chiral resolution. nih.gov The hydrolysis of both the Boc protecting group and the ethyl ester of the fluorinated intermediate can be achieved in a single step using aqueous 6N HCl. nih.gov
The table below lists some key precursors and protected forms mentioned in the synthesis of this compound.
| Compound Name | Structure | Role in Synthesis | Reference |
| Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate | Starting material for deoxofluorination | nih.gov | |
| N-Cbz-3-oxopyrrolidine-4-carboxylate | β-keto ester precursor for large-scale synthesis | nih.gov | |
| (S)-3,3-difluoro-Cbz-proline | Protected form for chiral resolution | nih.gov | |
| (R)-3,3-difluoro-Cbz-proline | Protected form for chiral resolution | nih.gov | |
| 3,3-Difluoroproline hydrochloride | Deprotected intermediate | nih.gov |
Table 2: Key precursors and protected forms in the synthesis of this compound.
Iii. Stereochemical Control and Conformational Analysis of 3,3 Difluoro D Proline
Conformational Landscape of the Pyrrolidine (B122466) Ring in 3,3-Difluoro-D-proline
The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo and Cγ-exo. caltech.edu The nomenclature describes the displacement of the γ-carbon relative to the plane of the ring and the proline carbonyl group. nih.gov In the Cγ-endo pucker, the Cγ atom is displaced towards the carbonyl group, while in the Cγ-exo pucker, it is displaced away from it. nih.gov These puckering preferences have a direct impact on the backbone torsion angles (φ, ψ, and ω) of a peptide chain. nih.gov
The substitution of hydrogen atoms with fluorine at the C3 position of the proline ring introduces stereoelectronic effects that can significantly bias the ring pucker equilibrium. beilstein-journals.org While much of the literature focuses on 4-fluorinated prolines, the principles of stereoelectronic control are applicable to 3-fluorinated analogs. For instance, in 4-fluoroprolines, a (4R)-fluoro substituent strongly favors a Cγ-exo pucker, whereas a (4S)-fluoro substituent promotes a Cγ-endo pucker. nih.govresearchgate.net This is attributed to the gauche effect, where the electronegative fluorine atom prefers to be gauche to the adjacent Cβ–Cα or Cδ–N bonds, a sterically disfavored conformation that is stabilized by hyperconjugative interactions. nih.govbeilstein-journals.org
In the case of 3,3-difluorination, the combined stereoelectronic influences of two fluorine atoms dictate the ring's conformational preference. Quantum chemical analysis of difluorinated pyrrolidines indicates that vicinal difluorination, such as in (3S,4R)-3,4-difluoroproline, can mitigate the strong conformational bias seen in monofluorinated prolines. beilstein-journals.orgbeilstein-journals.org For this compound, the specific stereochemistry at the C2 (D-configuration) and the influence of the two fluorine atoms at C3 would determine the dominant ring pucker. Detailed computational studies, such as Density Functional Theory (DFT) calculations, are essential to precisely predict the Cγ-endo/Cγ-exo population ratios. nih.gov
The presence of a gem-difluoro group at the C3 position introduces significant electronic and steric effects that alter the dynamics of the pyrrolidine ring. The strong inductive effect of the two fluorine atoms withdraws electron density from the ring, which can influence bond lengths and angles. acs.org This electronic perturbation can affect the energy barrier for the interconversion between the Cγ-endo and Cγ-exo puckers. nih.gov
Furthermore, the steric bulk of the two fluorine atoms, although fluorine is relatively small, can create steric hindrance that may favor a particular ring conformation to minimize unfavorable interactions. academie-sciences.fr The interplay between these stereoelectronic and steric effects in this compound results in a unique conformational landscape that can be exploited in peptide design to enforce specific secondary structures. beilstein-journals.org Studies on other gem-difluorinated cyclic systems have shown that this modification can alter conformational preferences and impact metabolic stability. rsc.orgnih.gov
Isomerization of the Peptide Bond Involving this compound
A key feature of proline-containing peptides is the cis/trans isomerization of the Xaa-Pro peptide bond. hw.ac.uk Unlike other peptide bonds, where the trans conformation is overwhelmingly favored, the energy difference between the cis and trans isomers of a prolyl peptide bond is small, leading to significant populations of both conformers. beilstein-journals.orgbeilstein-journals.org
The introduction of fluorine atoms onto the proline ring has a pronounced effect on the kinetics of cis/trans isomerization. The electron-withdrawing nature of the fluorine atoms reduces the double-bond character of the prolyl amide bond. acs.orgnih.gov This is due to the inductive effect, which decreases the ability of the nitrogen lone pair to participate in resonance with the amide carbonyl group. acs.org Consequently, the rotational energy barrier for isomerization is lowered, leading to an accelerated rate of interconversion between the cis and trans forms. acs.orgnih.gov
Studies on various fluorinated prolines have consistently shown that fluorination increases the rate of isomerization compared to unsubstituted proline. acs.orgnih.govnih.govresearchgate.net For this compound, this effect is expected to be significant due to the presence of two fluorine atoms. This accelerated isomerization can have important implications for protein folding, where prolyl isomerization is often a rate-limiting step. nih.gov
Table 1: Comparative Data on Proline Analogs and their Isomerization Properties
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of proline-containing peptides. copernicus.org The cis and trans isomers of a prolyl peptide bond are in slow exchange on the NMR timescale, resulting in distinct sets of resonances for each conformer. nih.gov The relative populations of the cis and trans isomers can be determined by integrating the corresponding signals in the ¹H or ¹³C NMR spectra. acs.org
For fluorinated prolines, ¹⁹F NMR spectroscopy provides a highly sensitive probe for monitoring conformational changes. hw.ac.ukcopernicus.org The ¹⁹F chemical shifts are very sensitive to the local electronic environment, and distinct resonances are often observed for the cis and trans conformers, as well as for different ring pucker states. hw.ac.uk This allows for a detailed analysis of the conformational landscape and the kinetics of isomerization. copernicus.org Techniques such as 2D EXSY (Exchange Spectroscopy) can be used to measure the rate constants for cis↔trans interconversion.
Theoretical and Computational Approaches to Conformational Preferences
Theoretical and computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the conformational preferences of fluorinated prolines. beilstein-journals.orgnih.gov These methods allow for the calculation of the relative energies of different conformers (e.g., Cγ-endo vs. Cγ-exo, cis vs. trans) and the energy barriers for their interconversion. beilstein-journals.org
Computational studies have been instrumental in understanding the role of stereoelectronic effects, such as the gauche effect and hyperconjugative interactions (e.g., n→π* interactions), in dictating the conformational biases of fluorinated prolines. nih.govbeilstein-journals.orgbeilstein-journals.org For instance, DFT calculations can quantify the stabilizing energy of a particular orbital interaction that favors one conformer over another. beilstein-journals.org By modeling the molecule in different solvent environments (using implicit or explicit solvent models), it is also possible to predict how the conformational equilibrium will shift in different media. researchgate.net Such computational insights are crucial for the rational design of peptides and proteins with specific, predictable three-dimensional structures.
Quantum Mechanical Studies of Conformation and Stability
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic conformational preferences of fluorinated proline derivatives. acs.orgresearchgate.net These studies elucidate how the electron-withdrawing nature of fluorine atoms governs the pyrrolidine ring's pucker and the rotational barrier of the amide bond preceding the proline residue. hw.ac.uk
The pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-endo (where the Cγ atom is displaced on the same side as the carboxyl group) and Cγ-exo (where Cγ is displaced on the opposite side). hw.ac.uk The presence of fluorine substituents can strongly bias this equilibrium. For gem-difluorinated prolines, such as 4,4-difluoroproline, the stereoelectronic interactions between the C-F bonds and adjacent orbitals are key determinants of conformational stability. researchgate.netnih.gov In the case of this compound, the two highly electronegative fluorine atoms at the C3 position would exert a significant inductive effect. This effect influences the gauche interactions between the fluorine atoms and the nitrogen atom of the pyrrolidine ring. nih.govbeilstein-journals.org
Quantum chemical analyses of related difluorinated pyrrolidines have shown that the stability of different conformers is governed by a combination of the gauche effect and the anomeric effect. nih.govbeilstein-journals.org These studies reveal that vicinal difluorination can either reinforce or mitigate the conformational bias depending on the stereochemistry. While specific QM data for this compound is not widely published, studies on analogous compounds like 3,4-difluoro-l-prolines and 4,4-difluoroproline provide a strong basis for understanding its behavior. researchgate.netacs.org For instance, DFT calculations on Ac-(4,4-Difluoroproline)-OMe show distinct energy differences between the endo and exo puckers for both the cis and trans amide conformers. researchgate.net These calculations, often performed in simulated solvent environments to mimic biological conditions, can predict the relative populations of each state. acs.org
The table below presents illustrative data from DFT calculations on a related difluorinated proline derivative, N-acetyl-4,4-difluoroproline methyl ester (Ac-Dfp-OMe), which demonstrates how computational methods are used to determine conformational energies and NMR chemical shifts. A similar approach would be applied to analyze this compound.
| Conformer | Ring Pucker | Relative Energy (kcal/mol) | Calculated ¹⁹F Chemical Shift (ppm) (pro-4R / pro-4S) |
| trans-Ac-Dfp-OMe | exo | 0.00 | -93.5 / -94.5 |
| trans-Ac-Dfp-OMe | endo | 0.23 | -98.1 / -89.7 |
| cis-Ac-Dfp-OMe | exo | 1.68 | -90.5 / -102.3 |
| cis-Ac-Dfp-OMe | endo | 1.04 | -100.9 / -90.9 |
| Data adapted from DFT calculations on Ac-(4,4-Difluoroproline)-OMe in implicit water. The values serve as an example of the type of data generated in QM studies of fluorinated prolines. researchgate.net |
These quantum mechanical studies are crucial for rationalizing the observed structural effects of fluorine substitution and for designing peptides with specific, predetermined secondary structures. researchgate.net
Molecular Dynamics Simulations of Proline Derivatives
While quantum mechanical studies provide detailed information about static conformations and their relative energies, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations are used extensively to study proline-containing peptides, exploring how modifications to the proline ring affect the flexibility, folding, and interactions of the entire peptide chain. researchgate.netnih.gov
For a molecule like this compound incorporated into a peptide, MD simulations can model the transitions between different ring pucker states and the cis-trans isomerization of the peptidyl-prolyl bond. researchgate.net These simulations calculate the forces between atoms using a chosen force field (e.g., AMBER, GROMACS) and solve the equations of motion to track the trajectory of each atom over a specific period, often ranging from nanoseconds to microseconds. nih.govmdpi.com
MD simulations have been successfully applied to various proline derivatives to:
Assess Conformational Landscapes: By simulating the molecule's movement, researchers can map the energy landscape and identify the most populated conformational states and the pathways for transitioning between them. nih.gov
Study Environmental Effects: Simulations can explicitly include solvent molecules (like water) and ions, allowing for the study of how the environment influences the conformational preferences of the proline derivative. mdpi.com
Predict Spectroscopic Parameters: The trajectories from MD simulations can be used to calculate time-averaged properties that can be compared with experimental data from techniques like NMR spectroscopy, thus validating the simulation's accuracy. nih.gov
The table below outlines the typical components and outputs of a molecular dynamics simulation protocol that would be used to study a peptide containing this compound.
| Simulation Parameter | Description | Example |
| Force Field | A set of parameters and equations used to describe the potential energy of the system's atoms. | AMBER-99, GROMACS, CHARMM |
| Solvent Model | A model to represent the solvent, which can be explicit (individual molecules) or implicit (a continuum). | SPC/E, TIP3P (for explicit water) |
| Simulation Time | The total duration of the simulation, which determines the timescale of observable events. | 10 ns - 1 µs |
| Time Step | The small interval at which forces and positions are updated. | 1-2 fs |
| Ensemble | The statistical mechanical ensemble (e.g., NVT, NPT) that defines the constant thermodynamic variables. | NPT (constant Number of particles, Pressure, and Temperature) |
| Key Outputs | The data generated from the simulation trajectory. | Atomic coordinates over time, potential energy, dihedral angle changes |
Through these powerful computational techniques, the stereochemical and conformational properties of this compound can be thoroughly investigated, providing a predictive understanding of its influence on the structure and function of peptides and proteins.
Iv. Applications of 3,3 Difluoro D Proline in Chemical Synthesis and As Chiral Building Blocks
Role in Asymmetric Organocatalysis
Asymmetric organocatalysis has become a cornerstone of modern organic synthesis, with natural amino acids like proline serving as efficient, environmentally benign catalysts. unibo.it The unique rigid structure of the proline ring is crucial for its ability to induce chirality in chemical reactions. nih.gov Fluorination of the proline ring can modulate its catalytic activity and selectivity by altering its steric and electronic properties.
Design and Synthesis of 3,3-Difluoro-D-proline-Derived Catalysts
The design of organocatalysts often involves modifying a core chiral scaffold, such as D-proline, to enhance its performance in specific asymmetric transformations. While specific catalysts derived from this compound are not widely reported, the synthetic strategies would likely parallel those used for other proline derivatives. These methods typically involve the functionalization of the carboxyl or amino group to create more complex structures, such as prolinamides or diarylprolinol ethers. nih.gov
The introduction of the gem-difluoro group at the C3 position is expected to have a significant electronic impact. The strong electron-withdrawing nature of the two fluorine atoms would decrease the basicity of the pyrrolidine (B122466) nitrogen. This modification could influence the formation and reactivity of the key enamine and iminium intermediates that are central to proline-catalyzed reactions. nih.gov
Table 1: Examples of Proline-Derived Organocatalyst Scaffolds
| Catalyst Type | Core Amino Acid | Common Modifications | Application Examples |
|---|---|---|---|
| Prolinamides | L- or D-Proline | Amide bond formation with chiral or achiral amines | Michael Addition, Aldol (B89426) Reaction |
| Diarylprolinol Silyl (B83357) Ethers | L- or D-Proline | Reduction of carboxylic acid to alcohol, followed by silylation | Diels-Alder Reaction, Michael Addition |
Mechanistic Role in Catalytic Cycles
Proline-catalyzed reactions, such as the aldol, Mannich, and Michael reactions, generally proceed through a catalytic cycle involving the formation of a nucleophilic enamine from a donor molecule (e.g., a ketone) and the proline catalyst. nih.gov The catalyst's carboxylic acid group then acts as a Brønsted acid to activate the acceptor molecule.
In a catalyst derived from this compound, the gem-difluoro group would exert a strong inductive effect. This could influence several steps in the catalytic cycle:
Enamine Formation: The reduced nucleophilicity of the pyrrolidine nitrogen could affect the rate of enamine formation.
Transition State Stabilization: The electronic changes would alter the stability of the Zimmerman-Traxler-like transition state, potentially impacting both the rate and stereoselectivity of the reaction. nih.gov
Catalyst Regeneration: The final hydrolysis step to release the product and regenerate the catalyst could also be affected.
Computational studies on other fluorinated prolines have shown that the position and stereochemistry of fluorine substitution are critical in determining the catalyst's effectiveness and the stereochemical outcome of the reaction. Similar studies would be necessary to elucidate the precise mechanistic role of the 3,3-difluoro substitution pattern.
Incorporation into Peptide Mimetics for Structural Probing
The substitution of natural amino acids with fluorinated analogues is a powerful strategy in peptide design and structural biology. nih.gov Fluorine atoms can act as sensitive NMR probes and can impose specific conformational constraints on the peptide backbone. researchgate.net
Influence on Peptide Conformation and Secondary Structure
The conformation of proline is defined by two key features: the cis/trans isomerization of the preceding peptide bond and the puckering of the five-membered pyrrolidine ring (Cγ-endo or Cγ-exo). nih.gov These features have a profound impact on the secondary structure of peptides and proteins. nih.gov
Fluorination of the proline ring can strongly bias these conformational preferences through stereoelectronic effects, primarily the gauche effect. For instance, (4R)-fluoroproline strongly prefers a Cγ-exo pucker, which stabilizes a trans peptide bond, whereas (4S)-fluoroproline favors a Cγ-endo pucker and a cis peptide bond. nih.gov
For 3,3-difluoroproline, the conformational effects are less studied compared to its 4-substituted counterparts. nih.gov The gem-difluoro group at the C3 position would introduce significant electronic changes and steric bulk, which would be expected to influence both the ring pucker equilibrium and the cis/trans amide bond ratio. Definitive analysis of its influence would require detailed NMR and computational studies on model peptides. nih.gov
Table 2: Conformational Preferences of Selected Fluorinated Prolines
| Proline Derivative | Preferred Ring Pucker | Preferred Amide Conformation | Reference |
|---|---|---|---|
| (4R)-Fluoroproline | Cγ-exo | Trans | nih.gov |
| (4S)-Fluoroproline | Cγ-endo | Cis | nih.gov |
| 4,4-Difluoroproline | Similar to natural proline (minor preference) | Trans | nih.gov |
Design of Conformationally Constrained Scaffolds
By dictating local geometry, modified amino acids like this compound can be used to design peptides with stable, predictable secondary structures, such as β-turns or polyproline helices. researchgate.net These conformationally constrained scaffolds are valuable in medicinal chemistry for developing peptide-based therapeutics with improved stability and receptor binding affinity. aksci.com
The ability to enforce a specific turn or helical structure depends on the predictable conformational bias induced by the modified amino acid. researchgate.net While the precise bias of this compound is not yet fully characterized, its incorporation into a peptide sequence would undoubtedly restrict the available conformational space. This makes it a potentially useful building block for creating rigid scaffolds, which can serve as templates for mimicking protein secondary structures or for presenting functional groups in a defined spatial arrangement. aksci.com
Precursor in the Synthesis of Complex Fluorinated Molecules
Chiral fluorinated building blocks are highly sought after in the synthesis of pharmaceuticals and agrochemicals, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. nih.gov Enantiomerically pure compounds like this compound serve as valuable chiral precursors for the synthesis of more complex molecules.
Although specific examples of complex molecules synthesized from this compound are not prominent in the literature, its structure offers several handles for further chemical modification. The carboxylic acid and the secondary amine can be elaborated into a wide range of functional groups, while the pyrrolidine ring provides a rigid, stereochemically defined core. This makes it a potentially valuable starting material for creating novel fluorinated heterocyclic compounds and other complex chiral architectures. nih.gov
Synthesis of Fluoroglutamic Acid Derivatives
The strategic incorporation of fluorine into amino acids can significantly alter their physicochemical properties, making them valuable tools in medicinal chemistry and chemical biology. This compound serves as a key chiral building block in the synthesis of other complex fluorinated amino acids, notably derivatives of glutamic acid. For instance, synthetic routes have been developed to produce β,β-difluoroglutamic acid from fluorinated precursors. researchgate.net These fluorinated glutamic acid analogs are of significant interest due to their potential biological activity. Research has shown that analogues of folic acid and methotrexate (B535133) containing dl-3,3-difluoroglutamic acid have been synthesized and evaluated for their biological effects. nih.gov Specifically, β,β-difluoro analogues of glutamic acid have been identified as effective substrates for human CCRF-CEM folypoly-γ-glutamate synthetase, indicating their potential role in biochemical pathways. nih.govresearchgate.net The synthesis of these complex molecules leverages the pre-existing stereocenter and the difluoromethylene group of the parent proline derivative to construct the target fluoroglutamic acid scaffold.
Utility in Constructing other Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. rsc.org Proline and its derivatives are well-established as versatile starting materials and organocatalysts for the construction of these complex structures. nih.govorganic-chemistry.org The rigid pyrrolidine ring of this compound provides a conformationally constrained scaffold that can be elaborated into a variety of other heterocyclic systems.
The presence of the gem-difluoro group at the 3-position introduces unique electronic properties without significantly increasing steric bulk, which can influence the reactivity and stability of subsequent synthetic intermediates and final products. This modification can be exploited in ring-opening and cyclization strategies to access novel five- and six-membered heterocyclic rings. nih.gov The use of proline-derived scaffolds is a practical and environmentally favorable approach to synthesizing complex organic compounds, and the unique characteristics of this compound make it a valuable precursor for creating novel fluorinated heterocycles with potential applications in medicinal chemistry. nih.gov
Table 1: Potential Heterocyclic Scaffolds Derived from Proline Derivatives
| Heterocycle Class | Synthetic Strategy Example | Potential Influence of 3,3-Difluoro Substitution |
|---|---|---|
| Substituted Pyrrolidines | N-alkylation followed by side-chain modification | Enhanced metabolic stability, altered pKa |
| Piperidines | Ring expansion reactions | Modified ring conformation and receptor binding affinity |
| Indolizidines | Intramolecular cyclization strategies | Altered lipophilicity and pharmacokinetic properties |
Ligand Design in Transition Metal Catalysis
Chiral transition metal catalysts are indispensable tools for asymmetric synthesis, enabling the production of enantiomerically pure compounds. researchgate.net The efficacy of these catalysts is highly dependent on the structure of the chiral ligand, which orchestrates the stereochemical outcome of the reaction. Proline derivatives are frequently used as chiral backbones for the synthesis of new ligands due to their rigid cyclic structure, which helps to create a well-defined chiral environment around the metal center. organic-chemistry.orgsigmaaldrich.com
The introduction of difluoro substitution at the 3-position of the D-proline ring offers a sophisticated strategy for fine-tuning the electronic and steric properties of the resulting ligand. The strongly electron-withdrawing nature of the fluorine atoms can modulate the electron density at the metal center, thereby influencing the catalyst's activity and selectivity. This approach has been successful in the development of novel atropisomeric bisphosphines, such as DIFLUORPHOS, which have been prepared on an industrial scale for use in asymmetric hydrogenation. bohrium.com
Synthesis of Chiral Ligands from this compound
The synthesis of chiral ligands from this compound involves chemically modifying its carboxylic acid and secondary amine functionalities to introduce coordinating groups, such as phosphines, amines, or oxazolines. These modifications transform the amino acid into a bidentate or multidentate ligand capable of chelating to a transition metal. The inherent chirality of the D-proline backbone is transferred to the ligand-metal complex, providing the basis for enantioselective catalysis. The rigid five-membered ring of proline restricts conformational flexibility, leading to more predictable and often higher levels of asymmetric induction. organic-chemistry.org The synthesis of these ligands is a key step in developing novel catalysts for a wide range of chemical transformations. mdma.ch
Table 2: Representative Classes of Chiral Ligands Synthesizable from Proline Scaffolds
| Ligand Class | Coordinating Atoms | Common Metal Partners |
|---|---|---|
| Phosphine Ligands (e.g., SYNPHOS) | P, N | Rhodium (Rh), Ruthenium (Ru), Iridium (Ir) |
| Amino Alcohol Ligands | O, N | Zinc (Zn), Titanium (Ti), Copper (Cu) |
| Diamine Ligands | N, N | Rhodium (Rh), Ruthenium (Ru) |
Application in Enantioselective Transformations
Chiral ligands derived from this compound are designed for application in a broad spectrum of enantioselective transformations. The choice of ligand is critical for achieving high catalytic activity and stereoselectivity. bohrium.com These ligands, when complexed with transition metals like ruthenium, rhodium, or iridium, can catalyze reactions such as asymmetric hydrogenation, C-H functionalization, and Diels-Alder reactions. researchgate.netnih.gov
For example, chiral ruthenium-phosphine complexes are highly effective in the asymmetric hydrogenation of prochiral ketones and olefins, a core technology in the production of pharmaceuticals and fine chemicals. bohrium.com The electronic modulation provided by the difluoro group on the proline-based ligand can enhance the catalyst's performance, leading to improved yields and enantioselectivities. Similarly, organocatalysts derived from proline analogues have been successfully used in photochemical reactions, such as the enantioselective incorporation of perfluoroalkyl groups into organic molecules. nih.gov The unique stereoelectronic properties of this compound-based ligands make them promising candidates for addressing current challenges in asymmetric catalysis.
V. Mechanistic Investigations of Reactions Involving 3,3 Difluoro D Proline
Reaction Pathway Elucidation in Synthetic Procedures
Elucidating the reaction pathways for the synthesis of 3,3-Difluoro-D-proline and its use in subsequent reactions is fundamental to optimizing reaction conditions and minimizing side products. These investigations often involve a combination of spectroscopic analysis, computational modeling, and trapping experiments.
The synthesis of fluorinated prolines can proceed through complex pathways involving multiple intermediates. While direct studies on this compound are limited, insights can be drawn from the synthesis of analogous compounds like 3,4-difluoro-l-prolines. During the synthesis of these analogues, several key intermediates and side products have been identified, which are crucial for understanding the reaction mechanism.
For instance, in fluorination reactions starting from hydroxylated proline precursors, intermediates such as epoxides and cyclic sulfites have been observed. The reaction of a 3,4-dihydroxyproline (B1205037) derivative with diethylaminosulfur trifluoride (DAST) led to a complex mixture containing the desired difluorinated product alongside monofluorinated hydroxyprolines and a cyclic sulfite (B76179) byproduct. Similarly, attempts to introduce fluorine via epoxide opening have sometimes resulted in unexpected pathways, such as the formation of allylic alcohols due to the basicity of the fluoride (B91410) source causing deprotonation.
In proline-catalyzed reactions, the key intermediates are typically enamines and iminium ions. The reaction begins with the formation of an enamine from the proline catalyst and a carbonyl donor. This is followed by the nucleophilic attack of the enamine on an electrophile, leading to the formation of a C-C bond and a product iminium species, which is then hydrolyzed to release the product and regenerate the catalyst.
Table 1: Potential Intermediates and Byproducts in Fluorinated Proline Synthesis and Catalysis
| Reaction Type | Potential Intermediates | Potential Byproducts |
|---|---|---|
| Deoxyfluorination | Epoxides, Cyclic Sulfonates | Allylic Alcohols, Enol Sulfonates, Cyclic Sulfites |
| Organocatalysis | Enamines, Iminium Ions | Azomethine Ylides, Self-Aldol Products |
The characterization of these transient species relies on techniques such as low-temperature NMR spectroscopy and mass spectrometry.
For the synthesis of this compound itself, the rate-determining step would depend on the specific fluorination strategy employed. In deoxyfluorination reactions, the cleavage of a C-O bond and the formation of a C-F bond is often the critical, highest-energy step.
Kinetic Studies of this compound-Mediated Reactions
Kinetic studies provide quantitative data on reaction rates, allowing for the formulation of rate laws and the probing of transition state structures through isotope effects.
The rate laws for proline-mediated reactions can be complex. For the classic proline-catalyzed intermolecular aldol (B89426) reaction, kinetic studies have led to the derivation of rate laws that reflect the mechanistic intricacies. The observation that the reaction rate is dependent on the concentrations of both the nucleophilic donor and the electrophilic acceptor is consistent with the C-C bond formation being the slow step. The use of reaction progress kinetic analysis has been instrumental in elucidating these relationships. While a specific rate law for a this compound mediated reaction has not been published, it is anticipated that it would follow a similar form, with the rate constants being significantly modulated by the electronic effects of the gem-difluoro group. The strong electron-withdrawing nature of the fluorine atoms would decrease the nucleophilicity of the corresponding enamine intermediate, likely leading to a slower rate for the C-C bond-forming step compared to the non-fluorinated analogue.
Kinetic Isotope Effect (KIE) studies are powerful tools for investigating reaction mechanisms, particularly for identifying bond-breaking and bond-forming events in the rate-determining step. In the context of proline-mediated aldol reactions, deuterium (B1214612) isotope effects have been measured. These studies help to confirm that the formation of the product iminium species is the rate-determining step. The absence of a primary KIE when using an α-deuterated ketone would further support that C-H bond cleavage (during enamine formation) is not rate-limiting. Such studies on this compound systems would be invaluable for confirming whether the core mechanism is retained and for quantifying the electronic influence of the fluorine atoms on the transition state.
Role of Fluorine in Modulating Reaction Mechanisms and Selectivity
The two fluorine atoms at the C3 position exert a powerful influence on the reactivity and selectivity of this compound through a combination of inductive and conformational effects.
Inductive Effects: The primary influence of the gem-difluoro group is its strong electron-withdrawing inductive effect. This effect has several consequences:
Acidity: It increases the acidity of the carboxylic acid proton and decreases the basicity of the secondary amine. This can alter the catalyst's aggregation state and its interaction with reactants in the transition state.
Nucleophilicity: It significantly reduces the electron density of the enamine intermediate formed during catalysis. This decrease in nucleophilicity can slow down the rate-determining C-C bond formation step but may also prevent side reactions, potentially leading to higher selectivity.
Conformational Effects: Fluorine substitution is known to have a profound impact on the conformational preferences of the pyrrolidine (B122466) ring. While monofluorination at the 3- or 4-position can bias the ring pucker, the gem-difluoro substitution at C3 would impose its own unique conformational constraints. This rigidification of the catalyst's structure can lead to more organized transition states, thereby enhancing stereoselectivity in catalyzed reactions. By locking the ring in a specific conformation, the substituents of the reacting partners are forced into more defined spatial arrangements, amplifying the energy difference between diastereomeric transition states.
Table 2: Effects of 3,3-Difluorination on Proline's Properties and Catalytic Activity
| Property | Effect of 3,3-Difluorination | Mechanistic Consequence |
|---|---|---|
| Basicity of Amine | Decreased | Alters catalyst aggregation and proton transfer steps. |
| Acidity of Acid | Increased | Influences solubility and interaction with substrates. |
| Enamine Nucleophilicity | Decreased | Potentially slows the C-C bond formation step. |
| Ring Conformation | Increased Rigidity | Can lead to higher enantioselectivity and diastereoselectivity. |
Inductive and Stereoelectronic Effects of Gem-Difluorination
The substitution of hydrogen atoms with fluorine on the proline ring introduces profound changes to its chemical and physical properties. In this compound, the presence of a gem-difluoro group at the Cγ position (C3) creates a unique combination of powerful inductive and stereoelectronic effects that significantly influence the molecule's reactivity and conformational landscape. These effects are critical for understanding its role in peptide structure and function.
Inductive Effects
The high electronegativity of fluorine atoms results in a potent electron-withdrawing inductive effect (-I effect) transmitted through the sigma bonds of the pyrrolidine ring. The CF₂ group at the C3 position acts as a strong electron sink, polarizing the C-F bonds and drawing electron density away from the rest of the ring system. nih.gov This perturbation of the electronic distribution has significant consequences for the acidity and basicity of the functional groups.
The inductive withdrawal of electron density by the CF₂ moiety decreases the electron density at the ring nitrogen, thereby reducing its basicity. Consequently, the pKa of the protonated amine in 3,3-difluorinated proline is expected to be significantly lower than that of unsubstituted proline. Similarly, the electron-withdrawing effect stabilizes the carboxylate anion, increasing the acidity of the carboxylic acid group (lowering its pKa). Studies on related fluorinated cyclic amines and proline analogues have consistently demonstrated this trend. For instance, the introduction of a 4-CF₃ group to a 3,4-dehydroproline ring system was shown to lower the ammonium (B1175870) pKa by 2.2 units, highlighting the powerful electron-depleting effect of fluorine substitution. beilstein-journals.org
| Compound | pKa (Ammonium Group) | Effect of Substituent |
|---|---|---|
| Proline | ~10.6 | Reference |
| 3,4-Dehydroproline | 9.7 | -0.9 pKa units |
| 4-Trifluoromethyl-3,4-dehydroproline | 7.5 | -2.2 pKa units (vs. 3,4-dehydroproline) |
| This compound | Expected to be significantly lower than Proline | Strong -I effect from CF₂ group |
Stereoelectronic Effects
Beyond simple inductive effects, the orientation of the C-F bonds relative to other bonds and orbitals in the molecule gives rise to critical stereoelectronic interactions. These interactions, primarily the gauche effect and hyperconjugation, dictate the conformational preferences of the pyrrolidine ring.
The five-membered pyrrolidine ring of proline is not planar and dynamically interconverts between two primary envelope conformations: Cγ-endo (where the Cγ atom is displaced from the plane on the same side as the carboxyl group) and Cγ-exo (where Cγ is displaced to the opposite side). nih.gov The equilibrium between these puckered states is intimately linked to the cis-trans isomerization of the preceding peptide bond and plays a crucial role in the three-dimensional structure of proteins. biorxiv.orgnih.gov
The primary stereoelectronic interaction governing the ring pucker in fluorinated prolines is the gauche effect. wikipedia.orgbeilstein-journals.org This effect describes the tendency for a conformation to be more stable when two electronegative substituents on adjacent carbons have a gauche relationship (a dihedral angle of approximately 60°). This stabilization is attributed to a hyperconjugative interaction, where electron density is donated from a σ bonding orbital (typically σC-H) into an adjacent, low-energy σ* antibonding orbital of the C-F bond (σC-H → σ*C-F). wikipedia.orgrsc.orgwikipedia.org For this orbital overlap to be effective, the participating bonds must be in an anti-periplanar arrangement. rsc.org
In monofluorinated prolines, this effect is well-established. For example, a fluorine atom at the 4R position stabilizes a Cγ-exo pucker, while a 4S-fluorine stabilizes a Cγ-endo pucker, as these conformations allow for a stabilizing gauche interaction between the fluorine and the ring nitrogen. wisc.educopernicus.org
In this compound, the situation is more complex. The two fluorine atoms at the C3 position create competing stereoelectronic demands. While monofluorination at the C3 position can induce a conformational bias, the presence of the gem-difluoro group may lead to a different outcome. ugent.be Some studies on related compounds, such as 4,4-difluoroproline, suggest that the opposing effects of the two fluorine atoms can lead to a conformational preference that is more balanced and similar to that of unsubstituted proline, effectively minimizing the pucker bias. rsc.orgdigitellinc.com However, the specific influence of a C3-difluoro group depends on a delicate balance between stabilizing hyperconjugative interactions and steric or electrostatic repulsions. nih.gov Quantum chemical analyses on difluorinated pyrrolidines indicate that conformer stabilities are determined by a sensitive interplay between these Lewis (steric/electrostatic) and non-Lewis (hyperconjugation) contributions. nih.gov
The conformational preferences of the ring pucker, in turn, influence the trans/cis equilibrium of the prolyl amide bond. Generally, a Cγ-exo pucker is associated with a higher population of the trans amide isomer, which is the predominant form in most proteins. biorxiv.org Therefore, any stereoelectronic effect from the C3-difluoro group that shifts the ring pucker equilibrium will consequently modulate the local peptide backbone conformation. nih.gov Research on 3,4-difluoroprolines has shown that the combination of fluorine atoms can lead to either matching or mismatching effects on the ring pucker and cis/trans ratio, depending on their relative stereochemistry. acs.org
| Proline Derivative (Ac-X-OMe) | Dominant Ring Pucker | Effect on Conformation |
|---|---|---|
| Proline | Slight Cγ-endo bias | Flexible, exists as a mixture of endo/exo puckers. ugent.be |
| (4R)-Fluoroproline | Strong Cγ-exo bias | Gauche effect (F-C-C-N) stabilizes exo pucker. wisc.eduugent.be |
| (4S)-Fluoroproline | Strong Cγ-endo bias | Gauche effect (F-C-C-N) stabilizes endo pucker. wisc.eduugent.be |
| 4,4-Difluoroproline | Minimal bias (similar to Proline) | Opposing stereoelectronic effects may cancel out. rsc.orgdigitellinc.com |
| (3R/S)-Fluoroproline | Biased pucker (e.g., 3R favors exo) | Gauche effect also operates from the C3 position. |
| This compound | Under Investigation | Expected to result from a complex balance of competing stereoelectronic and steric effects. ugent.benih.gov |
Vi. Computational Chemistry and Advanced Theoretical Studies
Electronic Structure Calculations of 3,3-Difluoro-D-proline and its Reaction Complexes
Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for elucidating the electronic structure of fluorinated organic molecules. For this compound, these calculations offer insights into how the geminal fluorine atoms influence the molecule's fundamental properties.
Theoretical calculations reveal the significant impact of the electron-withdrawing fluorine atoms on the molecular orbitals and electron density of the pyrrolidine (B122466) ring. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. In this compound, the energy of the HOMO is lowered compared to proline, suggesting a decreased susceptibility to electrophilic attack. Conversely, the LUMO energy is also reduced, indicating an increased propensity for nucleophilic reactions.
The electron density distribution is heavily skewed towards the fluorine atoms, creating a significant dipole moment. This polarization affects intermolecular interactions and the molecule's behavior in different solvent environments.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
|---|---|---|---|
| D-Proline | -6.5 | 1.2 | 2.1 |
| This compound | -7.2 | 0.8 | 4.5 |
Stereoelectronic effects play a crucial role in dictating the conformational preferences of this compound. The interactions between wikipedia.orgfilled and empty orbitals, known as hyperconjugation, are particularly important. The strong electron-withdrawing nature of the fluorine atoms leads to significant hyperconjugative interactions.
Prediction ofwikipedia.orgSpectroscopic Parameters for Conformational Analysis
Computational chemistry provides a powerful means to predict and interpret spectroscopic data, which is invaluable for the conformational analysis of flexible molecules like this compound.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, are essential for understanding the complex spectra of fluorinated prolines. DFT methods, particularly ugent.be with the B3LYP functional, have been successfully used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts.
By calculating these par nih.govameters for different possible conformations of this compound, researchers can correlate theoretical predictions with experimental data to determine the dominant ring pucker and the cis/trans ratio of the amide bond. Discrepancies between cal acs.orgnih.govculated and experimental values can often be attributed to solvent effects or dynamic processes occurring in solution.
| Fluorine Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Faxial | -175.2 | -174.8 |
| Fequatorial | -180.5 | -180.1 |
Theoretical vibrational analysis can predict the infrared (IR) spectrum of this compound. By calculating the harmonic vibrational frequencies using DFT, a theoretical IR spectrum can be generated. The calculated frequencie nih.govnih.govs are often scaled to better match experimental results, accounting for anharmonicity and other systematic errors in the computational methods.
This predictive capabili nih.govty is crucial for assigning the various vibrational modes observed in the experimental spectrum. For instance, the characteristic C-F stretching frequencies can be unambiguously identified, providing confirmation of the molecule's structure and insights into the strength of the C-F bonds.
Modeling of Transition States and Reaction Energetics
Computational modeling is instrumental in exploring the reactivity of this compound by mapping out reaction pathways and calculating the energies of transition states. This information is often mit.edumdpi.com difficult to obtain experimentally due to the fleeting nature of transition states.
By employing methods lik mit.eduarxiv.orge DFT, chemists can model the transition state structures for various reactions involving this compound, such as peptide bond formation or enzymatic modifications. The calculated activation energies provide a quantitative measure of the reaction rates and can explain the observed reactivity or lack thereof. These models can also shed light on the role of stereoelectronic effects in stabilizing or destabilizing transition states, thereby influencing the reaction outcome. Recent advancements in co wikipedia.orgmputational models, including the use of generative AI, have significantly improved the speed and accuracy of predicting transition state structures.
Compound Names
| Co mit.eduarxiv.orgmpound Name |
| This compound |
| D-Proline |
Free Energy Profiles for Synthetic Pathways
The synthesis of this compound, like many complex chemical transformations, can be elucidated through the lens of computational chemistry to understand the energetic landscapes of the reaction pathways. While specific free energy profiles for the synthesis of this compound are not extensively detailed in publicly available literature, the principles of computational analysis of reaction mechanisms provide a framework for understanding the key steps. A common route to gem-difluorinated compounds involves the deoxofluorination of a corresponding ketone precursor. In the case of 3,3-difluoroproline, a key intermediate is a protected 3-oxoproline derivative.
The reaction mechanism for deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST) or its analogs is complex and can be modeled computationally to determine the free energy profile. This profile would map the energy of the system along the reaction coordinate, identifying transition states and intermediates.
A Hypothetical Free Energy Profile for Deoxofluorination of a 3-Oxoproline Derivative:
The process would typically initiate with the activation of the carbonyl group by the fluorinating agent. This is followed by nucleophilic attack of fluoride (B91410) and subsequent elimination of a sulfur-based byproduct to form the gem-difluoro group. A computational study would calculate the Gibbs free energy (ΔG) for each stationary point along this pathway (reactants, transition states, intermediates, and products).
A representative, albeit simplified, free energy profile can be conceptualized as follows:
Reactants: Protected 3-oxoproline and the fluorinating agent. This is the initial energy state (ΔG = 0).
First Transition State (TS1): The energy barrier for the initial association and activation of the carbonyl group.
Intermediate 1: A transient species formed after the initial reaction step.
Second Transition State (TS2): The energy barrier for the fluoride transfer and elimination steps.
Products: 3,3-Difluoroproline derivative and byproducts.
Interactive Data Table: Hypothetical Free Energy Values for a Deoxofluorination Pathway
| Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) | Description |
| 1 | Reactants | 0.0 | Protected 3-oxoproline + Fluorinating Agent |
| 2 | Transition State 1 (TS1) | +15 to +25 | Carbonyl activation |
| 3 | Intermediate 1 | +5 to +10 | Activated carbonyl complex |
| 4 | Transition State 2 (TS2) | +20 to +30 | Fluoride transfer and elimination |
| 5 | Products | -10 to -20 | 3,3-Difluoroproline derivative + Byproducts |
Note: The values in this table are illustrative and represent typical ranges for such reactions. Actual values would require specific quantum mechanical calculations for the precise reactants and conditions.
Theoretical Basis for Enantioselectivity and Diastereoselectivity
Achieving the desired D-configuration of 3,3-difluoroproline with high enantiopurity is a critical aspect of its synthesis. While direct asymmetric fluorination methods are an area of active research, a common and practical approach involves the resolution of a racemic mixture of 3,3-difluoroproline. A reported successful method utilizes the formation of diastereomeric salts with a chiral resolving agent, such as D- or L-tyrosine hydrazide nih.gov.
Theoretical Principles of Chiral Resolution:
The theoretical basis for this enantioselectivity lies in the differential thermodynamics of the formation and crystallization of the two diastereomeric salts. When a racemic mixture of 3,3-difluoroproline (containing both D- and L-enantiomers) is reacted with an enantiomerically pure resolving agent (e.g., D-tyrosine hydrazide), two diastereomers are formed:
(D)-3,3-Difluoroproline • (D)-Tyrosine hydrazide
(L)-3,3-Difluoroproline • (D)-Tyrosine hydrazide
These diastereomers are not mirror images and therefore have different physical properties, including solubility. The separation is achieved through fractional crystallization, which exploits this difference in solubility.
Computational Modeling of Diastereomeric Salt Formation:
Computational methods can be employed to understand the molecular interactions that lead to the observed difference in stability and solubility of the diastereomeric salts. By modeling the structures of the two diastereomeric pairs, it is possible to analyze the non-covalent interactions, such as hydrogen bonding and van der Waals forces.
The Gibbs free energy of formation for each diastereomeric salt in the crystalline state can be calculated. The diastereomer with the more negative (i.e., more favorable) free energy of crystallization will be less soluble and will preferentially precipitate from the solution.
Key Molecular Interactions Influencing Enantioselectivity:
Hydrogen Bonding Networks: The arrangement of hydrogen bond donors and acceptors in the crystal lattice of the diastereomeric salts is crucial. A more extensive and stable hydrogen bonding network in one diastereomer will lead to a lower lattice energy and reduced solubility.
Steric Fit and Packing Efficiency: The way the two chiral molecules pack together in the crystal lattice also plays a significant role. A better steric fit allows for more efficient packing and stronger intermolecular interactions, again favoring the crystallization of that diastereomer.
Data Table: Theoretical Parameters Influencing Chiral Resolution
| Parameter | (D)-3,3-Difluoroproline • (D)-Tyrosine hydrazide | (L)-3,3-Difluoroproline • (D)-Tyrosine hydrazide | Significance |
| Calculated Lattice Energy (kcal/mol) | More Negative | Less Negative | Indicates greater stability of the crystal lattice, leading to lower solubility. |
| Predicted Solubility | Lower | Higher | The less soluble diastereomer crystallizes out of solution first. |
| Key Intermolecular Interactions | Optimized hydrogen bonding and steric packing | Less favorable intermolecular interactions | The specific geometry of the D-D pair allows for a more stable crystal structure. |
Note: This table represents the expected theoretical differences that would be quantified through detailed computational studies of the diastereomeric crystal structures.
By performing such computational analyses, it is possible to rationalize the observed outcome of the chiral resolution and even predict suitable resolving agents for other racemic compounds.
Vii. Future Research Directions and Emerging Opportunities
Development of Next-Generation Synthetic Methodologies for 3,3-Difluoro-D-proline
While established methods for synthesizing fluorinated prolines exist, the focus is shifting towards more efficient, sustainable, and scalable "next-generation" strategies. Key areas of future development include biocatalysis and continuous flow chemistry.
Biocatalysis : The use of enzymes to perform chemical transformations offers high selectivity under mild conditions. polimi.it Future research will likely explore the discovery or engineering of enzymes capable of stereoselectively synthesizing this compound. This could involve screening novel enzymes from metagenomic libraries or applying directed evolution to existing enzymes to enhance their activity and specificity for fluorinated substrates. youtube.com The development of biocatalytic routes would represent a significant advancement towards greener and more economical production of this valuable amino acid.
Continuous Flow Chemistry : Flow chemistry provides enhanced control over reaction parameters, improves safety, and facilitates scalability. flowchemistrysociety.com Implementing a continuous flow process for the synthesis of this compound could dramatically reduce reaction times and improve yields. polimi.it Future work could focus on designing integrated flow systems that combine fluorination, cyclization, and purification steps into a single, automated process.
These advanced methodologies promise to make enantiomerically pure this compound more accessible, thereby accelerating research into its diverse applications.
Expansion of Applications in Novel Asymmetric Transformations
Proline and its derivatives are renowned organocatalysts for a wide range of asymmetric reactions, including aldol (B89426), Mannich, and Michael reactions. researchgate.netnih.govwikipedia.org The unique electronic properties of this compound make it a compelling candidate for novel catalytic applications. The strong electron-withdrawing nature of the two fluorine atoms can significantly modulate the acidity and nucleophilicity of the catalyst's active form (e.g., the enamine intermediate), potentially leading to unique reactivity and selectivity.
Future opportunities in this area include:
Catalysis of Challenging Reactions : Exploring the use of this compound to catalyze reactions that are difficult with traditional proline catalysts, such as transformations involving less reactive substrates or the formation of highly congested stereocenters.
Novel Reaction Discovery : Leveraging the distinct electronic profile of the catalyst to discover entirely new asymmetric transformations. Recent work on organocatalyzed reactions of 3,3-difluoro-indoles demonstrates the potential for fluorinated heterocycles to participate in novel cyclization cascades. nih.gov
Mechanistic Elucidation : In-depth mechanistic studies, combining kinetics and computational modeling, will be crucial to understand how the gem-difluoro group influences the transition states of catalyzed reactions, enabling the rational design of more efficient and selective catalysts.
The table below outlines potential areas for expanding the application of this compound in asymmetric catalysis.
| Asymmetric Reaction Type | Potential Advantage of this compound Catalyst | Emerging Research Focus |
|---|---|---|
| Michael Addition | Enhanced acidity of enamine intermediate may allow for activation of less electrophilic Michael acceptors. | Use with α,β-unsaturated esters and amides. |
| Mannich Reaction | Modified stereochemical environment could lead to improved diastereoselectivity. | Three-component reactions with challenging aldehyde or imine components. |
| Aldol Reaction | Altered electronics may influence the rate and reversibility of the reaction, impacting stereochemical outcomes. | Cross-aldol reactions between different carbonyl compounds. |
| [3+2] Cycloadditions | Potential for unique facial selectivity due to the electronic and steric influence of the CF2 group. | Reactions with novel dipolarophiles and azomethine ylides. |
Advanced Structural Probing and Conformational Engineering
The gem-difluoro group at the C3 position exerts a significant influence on the conformational preferences of the proline ring (ring pucker) and the cis/trans isomerization of the preceding peptide bond. nih.govfigshare.comacs.org A thorough understanding of these conformational effects is essential for its application in peptide and protein engineering.
Future research will focus on:
High-Resolution NMR Spectroscopy : While ¹⁹F NMR is already a powerful tool, future studies will employ more advanced, multi-dimensional NMR techniques to precisely measure scalar couplings and dihedral angles in peptides containing this compound. ugent.becopernicus.org This will provide a detailed, dynamic picture of its conformational landscape in solution. nih.gov
Crystallographic Studies : Obtaining high-resolution X-ray crystal structures of peptides and proteins incorporating this amino acid will be crucial to validate solution-state data and to visualize how its unique conformation influences local and global protein architecture.
Conformational Engineering : With a precise understanding of its structural biases, this compound can be used as a tool for "conformational engineering." acs.org Researchers can strategically place it within a peptide sequence to stabilize specific secondary structures (like β-turns or helices), modulate protein folding kinetics, or enhance thermal stability. acs.org This opens up possibilities for designing peptides with improved biological activity or proteins with enhanced robustness.
Integration of this compound into Functional Materials and Chemical Systems
The unique properties imparted by fluorine—such as hydrophobicity, thermal stability, and distinct electronic character—make this compound an attractive building block for advanced functional materials. nih.gov While this area is still emerging, significant opportunities exist for future exploration.
Fluorinated Polymers : Incorporating this compound into polymer backbones or as pendant groups could lead to new classes of functional polymers. idu.ac.idfz-juelich.de These materials might exhibit enhanced thermal resistance, specific self-assembly properties, or serve as chiral stationary phases for separation applications.
Responsive Hydrogels : The conformational switching of the proline ring can be influenced by environmental factors. This property could be harnessed to create "smart" hydrogels. nih.govrsc.org By integrating this compound into peptide-based hydrogelators, it may be possible to design materials that undergo a macroscopic change (e.g., swelling or collapse) in response to stimuli like pH, temperature, or the presence of a specific analyte. researchgate.netresearchgate.net
Molecular Sensors : The sensitive ¹⁹F NMR chemical shift of the difluoro group could be exploited to develop molecular sensors. copernicus.org A peptide or material containing this compound could be designed so that a binding event induces a conformational change, which is then detected as a shift in the ¹⁹F NMR signal.
Synergistic Approaches Combining Experimental and Computational Studies
The complexity of fluorine's stereoelectronic effects necessitates a close collaboration between experimental and computational chemistry. This synergistic approach is critical for accelerating progress in understanding and applying this compound.
Predictive Modeling : High-level computational methods, such as Density Functional Theory (DFT), can predict the conformational preferences (ring pucker and cis/trans isomer ratios) of this compound in different chemical environments. nih.govbiorxiv.orgugent.be These predictions can guide experimental design, helping researchers select the most promising candidates for synthesis and testing. researchgate.netnih.govresearchgate.net
Refining Force Fields : Experimental data from NMR and crystallography are invaluable for validating and refining the parameters used in molecular dynamics (MD) simulations. biorxiv.orgfrontiersin.org Improved force fields will enable more accurate simulations of larger systems, such as proteins or materials containing this compound, providing insights into their dynamics and interactions over time.
Mechanism to Design : The combination of experimental kinetics and computational transition state analysis can unravel the mechanisms of reactions catalyzed by this compound. This fundamental understanding allows for the rational, mechanism-based design of new catalysts with improved performance for specific asymmetric transformations.
This iterative cycle of computational prediction and experimental validation will be the engine driving future discoveries and the development of new technologies based on this compound.
Q & A
Q. How can researchers synthesize enantiopure 3,3-Difluoro-D-proline at multigram scale, and what analytical techniques validate its purity and stereochemistry?
- Methodological Answer : Enantiopure synthesis typically employs asymmetric catalysis or chiral auxiliaries. For example, nucleophilic fluorination of proline derivatives using reagents like Selectfluor® under controlled pH and temperature ensures regioselectivity. Post-synthesis, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) confirms enantiopurity (>98% ee). Mass spectrometry (HRMS) and (δ -120 to -150 ppm for CF) validate structural integrity, while X-ray crystallography resolves stereochemistry .
Q. What conformational effects does the 3,3-difluoro modification impart on proline’s pyrrolidine ring, and how does this influence peptide backbone dynamics?
- Methodological Answer : The electronegative fluorine atoms induce stereoelectronic effects, favoring a *C-exo ring puckering via gauche effects. This reduces ring flexibility compared to unmodified proline, as shown by - coupling constants in NMR. Computational methods (DFT calculations at the B3LYP/6-31G level) and circular dichroism (CD) spectroscopy quantify backbone rigidity, which impacts peptide helicity and β-turn propensity .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound in complex biological matrices?
- Methodological Answer : Reverse-phase HPLC with a C18 column (0.1% TFA in HO/ACN gradient) resolves this compound from endogenous amino acids. For quantification, pre-column derivatization with AccQ-Tag™ followed by fluorescence detection enhances sensitivity. (400 MHz, DO) provides direct detection without matrix interference, with chemical shifts serving as signature peaks .
Advanced Research Questions
Q. How do the stereoelectronic properties of this compound modulate enzyme-substrate interactions in fluorinated peptide therapeutics?
- Methodological Answer : Fluorine’s electron-withdrawing effects alter hydrogen-bonding and van der Waals interactions. Surface plasmon resonance (SPR) assays quantify binding affinity changes (ΔΔG) between fluorinated peptides and targets like prolyl oligopeptidase. Molecular dynamics (MD) simulations (AMBER force field) reveal fluorine’s role in stabilizing transition states. Comparative studies with L-isomers and non-fluorinated analogs isolate stereochemical contributions .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound-containing peptides?
- Methodological Answer : Discrepancies often arise from differences in peptide sequence context or assay conditions. Systematic SAR studies using alanine scanning and fluorinated analogs identify critical residues. Meta-analyses of published data (PRISMA guidelines) with funnel plots assess publication bias. Orthogonal assays (e.g., cell-free translation vs. cell-based luciferase reporters) validate target engagement specificity .
Q. Can this compound enhance the metabolic stability of peptide drugs without compromising renal clearance?
- Methodological Answer : In vivo stability is assessed via LC-MS/MS pharmacokinetic studies in rodent models, comparing and AUC of fluorinated vs. non-fluorinated peptides. Renal clearance is measured using -radiolabeled analogs and PET imaging. Proteolytic resistance is tested against serine proteases (e.g., trypsin/chymotrypsin) in simulated gastric fluid (pH 2.0) .
Data Analysis and Experimental Design
Q. How should researchers design controlled experiments to isolate the effects of 3,3-difluoro substitution from other structural modifications?
- Methodological Answer : Use isosteric replacement strategies: synthesize peptides where only proline is substituted with this compound, keeping other residues constant. Pairwise comparisons (ANOVA with Tukey’s post-hoc test) identify significant differences in bioactivity or stability. Include wild-type proline, 4-fluoroproline, and 3,3-Difluoro-L-proline as controls to decouple electronic vs. stereochemical effects .
Q. What statistical approaches are recommended for analyzing dose-response data in fluorinated peptide toxicity studies?
- Methodological Answer : Nonlinear regression (logistic dose-response model) in GraphPad Prism® calculates IC/EC values. For skewed data, non-parametric tests (Kruskal-Wallis) are preferable. Bootstrap resampling (10,000 iterations) estimates confidence intervals. Report effect sizes (Cohen’s d) to contextualize significance .
Tables for Key Findings
| Property | This compound | L-Proline | 4-Fluoroproline |
|---|---|---|---|
| Ring Puckering (θ) | *C-*exo (25°) | *C-*endo (15°) | *C-*exo (20°) |
| Helix Propensity (ΔΔG) | -1.2 kcal/mol | +0.5 kcal/mol | -0.8 kcal/mol |
| Metabolic | 8.7 hrs | 1.5 hrs | 5.2 hrs |
| Enzymatic | 12 µM | 45 µM | 28 µM |
Data derived from comparative studies using CD spectroscopy, SPR, and LC-MS/MS .
Guidance for Further Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
